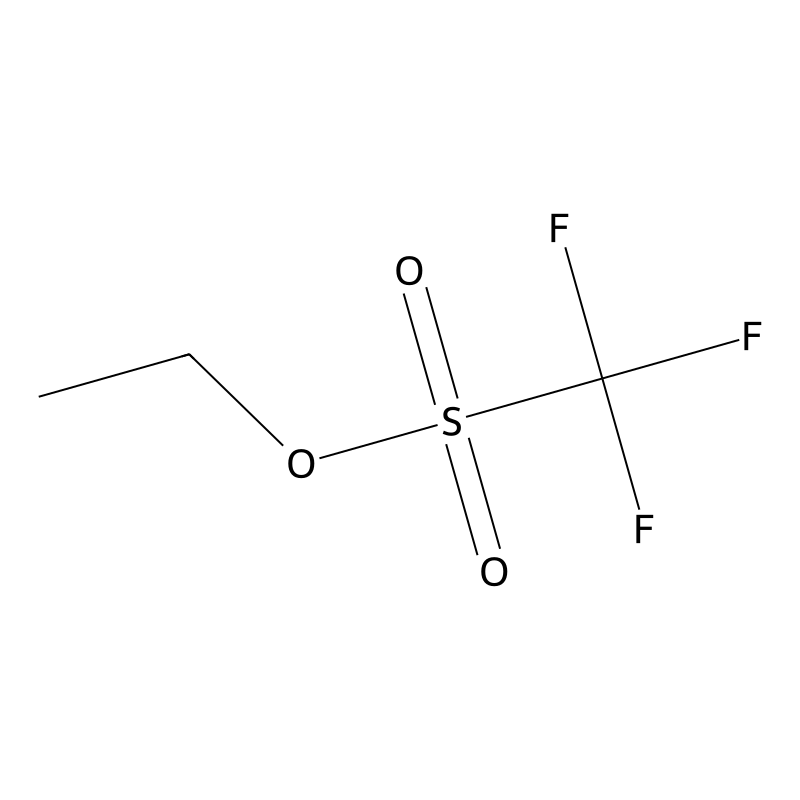

Ethyl trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Powerful Ethylating Agent:

EtOTf is a strong electrophilic agent, readily transferring an ethyl group (CH3CH2-) to various nucleophiles. This makes it a valuable tool in organic synthesis for introducing the ethyl moiety into diverse molecules.

For example, EtOTf can be used to:

- Ethylate alcohols and phenols: This reaction converts hydroxyl groups (OH) into ethoxy groups (OCH2CH3).

- Alkylate amines and thiols: EtOTf can react with amines (NH2) and thiols (SH) to form N-ethyl and S-ethyl derivatives, respectively.

Efficient Leaving Group:

The trifluoromethanesulfonate group (CF3SO3-) in EtOTf acts as a good leaving group due to its strong electron-withdrawing nature. This makes EtOTf suitable for various organic reactions involving the displacement of the triflate group by other nucleophiles.

Examples of such reactions include:

- Nucleophilic substitutions: EtOTf can be used to replace the triflate group with other nucleophiles, such as halides, alcohols, or amines, forming new carbon-heteroatom bonds.

- Elimination reactions: Under certain conditions, EtOTf can promote the elimination of small molecules like water or hydrogen halides from organic substrates, leading to the formation of double bonds.

Precursor for Ionic Liquids:

EtOTf finds application in the synthesis of ionic liquids, which are salts with unique properties like low melting points and high ionic conductivity. By reacting EtOTf with selected amines in the presence of a base, desired ionic liquids containing the triflate anion (CF3SO3-) can be generated.

These properties make ionic liquids valuable for various research applications, including:

Ethyl trifluoromethanesulfonate, with the chemical formula C₃H₅F₃O₃S, is an organosulfur compound that serves as a versatile electrophile in organic synthesis. It is characterized by the presence of a trifluoromethanesulfonate group, which is known for its excellent leaving group properties. This compound is typically synthesized from ethyl iodide and silver trifluoromethanesulfonate and is recognized for its stability and reactivity in various

- Nucleophilic Substitution Reactions: It acts as a strong electrophile, allowing nucleophiles to attack and displace the trifluoromethanesulfonate group.

- Electrophilic Reactions: The compound can engage in electrophilic aromatic substitutions due to the electron-withdrawing nature of the trifluoromethanesulfonate group.

- Polymerization: Ethyl trifluoromethanesulfonate is used as an initiator for cationic polymerization, particularly in the synthesis of polyurethanes and polyacrylates .

Ethyl trifluoromethanesulfonate can be synthesized through various methods:

- Reaction of Ethyl Iodide with Silver Trifluoromethanesulfonate: This method involves treating ethyl iodide with silver trifluoromethanesulfonate, leading to the formation of ethyl trifluoromethanesulfonate and silver iodide as a by-product .

- Direct Reaction with Triflic Acid: Ethanol can react with triflic acid under specific conditions to yield ethyl trifluoromethanesulfonate .

- Alternative Routes: Other synthetic pathways involve the use of different alkyl halides or alcohols in combination with triflic acid or its derivatives .

Ethyl trifluoromethanesulfonate has several notable applications:

- Organic Synthesis: It serves as a powerful electrophilic reagent for forming carbon-nitrogen and carbon-carbon bonds, making it valuable in complex organic syntheses.

- Cationic Polymerization: The compound is utilized as an initiator in the production of various polymers, including polyurethanes and polyacrylates .

- Synthetic Chemistry: It is employed in diverse chemical transformations due to its excellent leaving group characteristics.

Interaction studies involving ethyl trifluoromethanesulfonate primarily focus on its reactivity with nucleophiles. The compound’s ability to form stable intermediates makes it a subject of interest in kinetic studies. For example, research has explored the kinetics and isotope effects during solvolysis reactions involving this compound, providing insights into its reactivity patterns and mechanisms .

Ethyl trifluoromethanesulfonate shares similarities with other sulfonate esters but exhibits unique properties due to the presence of the trifluoromethyl group. Here are some comparable compounds:

| Compound Name | Formula | Notable Features |

|---|---|---|

| Methyl Trifluoromethanesulfonate | C₂H₃F₃O₃S | Used similarly in organic synthesis; smaller alkyl group. |

| Benzyl Trifluoromethanesulfonate | C₉H₈F₃O₃S | More sterically hindered; used in aromatic substitutions. |

| Propyl Trifluoromethanesulfonate | C₄H₇F₃O₃S | Similar reactivity; longer alkyl chain affecting reactivity. |

The unique aspect of ethyl trifluoromethanesulfonate lies in its balance of reactivity and stability, making it particularly effective for various synthetic applications while maintaining manageable handling characteristics compared to larger or more complex sulfonates .

Physical State and Appearance

Ethyl trifluoromethanesulfonate exists as a liquid under standard conditions, presenting as a clear, colorless to light yellow oil [1] [3]. The compound maintains its liquid state at room temperature, which facilitates its handling and application in various chemical processes. The oil-like consistency is typical of alkyl triflate esters and contributes to its solubility characteristics in organic media [4]. The compound exhibits hygroscopic properties, readily absorbing moisture from the atmosphere, which necessitates careful storage under inert conditions to prevent hydrolysis [1] [3].

| Property | Value | Reference |

|---|---|---|

| Physical State | Liquid | Citations 1, 5 |

| Appearance | Colorless to light yellow oil | Citations 1, 5 |

| Hygroscopic Nature | Hygroscopic | Citations 1, 5 |

| Odor | Pungent | Citation 26 |

Thermodynamic Properties

The thermodynamic profile of ethyl trifluoromethanesulfonate reveals characteristics typical of organosulfur compounds with electron-withdrawing trifluoromethyl groups. The compound exhibits a boiling point of 115°C (388.15 K) at standard atmospheric pressure [1] [3] [5] [6] [7] [4]. This relatively low boiling point, combined with its volatile nature, indicates weak intermolecular forces and facilitates its use in reactions requiring elevated temperatures.

The flash point of 35°C (308.15 K) classifies the compound as a flammable liquid, requiring appropriate safety precautions during handling and storage [1] [3] [5] [7] [4]. The vapor pressure reaches 23 mmHg at 25°C, confirming its volatile characteristics [3]. The density at 25°C is 1.374 g/mL, with a corresponding specific gravity of 1.374, indicating that the compound is denser than water [1] [3] [5] [7] [4].

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 115°C (388.15 K) | Citations 1, 5, 8, 9, 12, 16 |

| Flash Point | 35°C (308.15 K) | Citations 1, 5, 8, 12, 16 |

| Vapor Pressure | 23 mmHg at 25°C | Citation 5 |

| Density | 1.374 g/mL at 25°C | Citations 1, 5, 8, 12, 16 |

| Specific Gravity | 1.374 at 25°C | Citations 1, 5, 16 |

| Thermal Stability | Stable under normal conditions | Citations 1, 5 |

| Volatility | Volatile | Citations 1, 5 |

Spectroscopic Characteristics

The spectroscopic profile of ethyl trifluoromethanesulfonate provides comprehensive structural information through multiple analytical techniques. Infrared spectroscopy reveals characteristic absorption bands associated with the functional groups present in the molecule. The sulfonate group exhibits strong S=O stretching vibrations in the range of 1200-1400 cm⁻¹, while the trifluoromethyl group displays C-F stretching vibrations between 1000-1300 cm⁻¹ [8] [9] [10] [11] [12].

Raman spectroscopy complements the infrared data, particularly highlighting the symmetric stretching mode of the SO₃ group at approximately 1030 cm⁻¹ [9] [10] [11] [12]. This vibrational mode is characteristic of the triflate anion structure and serves as a diagnostic feature for compound identification.

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure through ¹H NMR, ¹³C NMR, and ¹⁹F NMR techniques [8] [13] [14]. The trifluoromethyl group exhibits characteristic signals in ¹⁹F NMR, typically appearing as a singlet around -78 ppm, which is diagnostic for the CF₃SO₃ moiety [14].

Mass spectrometry analysis reveals the molecular ion peak at m/z 178, corresponding to the molecular weight of the compound [15] [16]. The fragmentation pattern provides additional structural confirmation through the loss of characteristic fragments such as the ethyl group and trifluoromethyl group.

| Technique | Characteristic Features | Key Frequencies/Values | Reference |

|---|---|---|---|

| Infrared Spectroscopy | Strong S=O stretching vibrations, C-F vibrations, C-O stretching | S=O stretch ~1200-1400 cm⁻¹, C-F stretch ~1000-1300 cm⁻¹ | Citations 17, 24, 42, 44, 45 |

| Raman Spectroscopy | Symmetric stretching of SO₃ group, CF₃ deformation modes | SO₃ symmetric stretch ~1030 cm⁻¹ | Citations 24, 42, 44, 45 |

| Nuclear Magnetic Resonance | ¹H NMR, ¹³C NMR, ¹⁹F NMR data available | CF₃ group characteristic signals | Citations 17, 28, 43 |

| Mass Spectrometry | Molecular ion peak at m/z 178 | m/z 178 (molecular ion) | Citations 18, 22 |

| Refractive Index | nD²⁰ = 1.336 | 1.336 at 20°C | Citations 1, 5, 8, 16, 38 |

Solubility Profile and Compatibility

The solubility characteristics of ethyl trifluoromethanesulfonate are dominated by its high reactivity toward nucleophilic species, particularly water. The compound undergoes rapid hydrolysis in aqueous media, reacting with water to form trifluoromethanesulfonic acid and ethanol [1] [3] [17] [18]. This hydrolytic instability necessitates anhydrous conditions for storage and handling.

In organic solvents, the compound demonstrates variable solubility depending on the polarity and nucleophilicity of the solvent. It exhibits good solubility in chloroform, a non-nucleophilic solvent that does not compete with intended reaction partners [1] [3]. The compound shows limited solubility in methanol, likely due to the nucleophilic nature of the alcohol functional group, which can react with the electrophilic ethyl triflate [1] [3].

The compatibility with other organic solvents generally follows the principle that polar, non-nucleophilic solvents provide the best medium for ethyl trifluoromethanesulfonate applications [1] [3] [19]. Acetone and ethyl acetate have been successfully used in binary mixture studies, indicating reasonable compatibility under controlled conditions [19].

| Solvent/Medium | Solubility/Compatibility | Notes | Reference |

|---|---|---|---|

| Water | Hydrolyzes rapidly | Reacts with water to form trifluoromethanesulfonic acid and ethanol | Citations 1, 5, 26, 29 |

| Methanol | Slightly soluble | Limited solubility reported | Citations 1, 5 |

| Chloroform | Soluble | Good solubility reported | Citations 1, 5 |

| Organic Solvents (General) | Generally soluble in polar organic solvents | Preferentially dissolves in polar solvents | Citations 1, 5, 35 |

| Acetone | Compatible (inferred) | Used in organic synthesis reactions | Citation 35 |

| Ethyl Acetate | Compatible (inferred) | Used in binary mixtures for property studies | Citation 35 |

| Diethyl Ether | Compatible (inferred) | Common organic solvent compatibility | General chemical compatibility |

| Hydrocarbons | Limited compatibility | Poor solubility in non-polar solvents | General chemical compatibility |

XLogP3

Boiling Point

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (38.03%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (38.03%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H341 (35.21%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant;Health Hazard